Tropin

Übersicht

Beschreibung

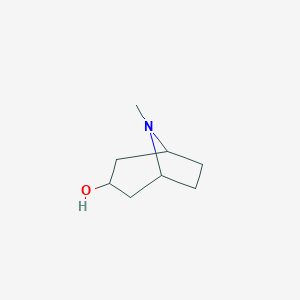

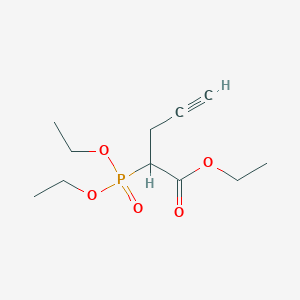

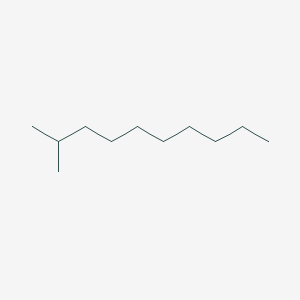

Tropine is a derivative of tropane containing a hydroxyl group at the third carbon. It is also known as 3-tropanol. Tropine is a white hygroscopic crystalline powder that is both a heterocyclic alcohol and an amine. It is a central building block of many chemicals active in the nervous system, including tropane alkaloids .

Wissenschaftliche Forschungsanwendungen

Tropine has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Tropine, also known as Pseudotropine, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system . Tropine has also been identified as a potential inhibitor of AKR1B1 , an enzyme that is highly upregulated in colon cancer .

Mode of Action

Tropine acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This interaction leads to changes in the body’s “rest and digest” activities .

Biochemical Pathways

The biosynthesis of Tropine involves several biochemical pathways. It is a product of the tropane alkaloid biosynthesis pathway , which is best documented in solanaceous species . The exact enzyme structure-function relationships and their influence on tropane alkaloid biosynthesis are still under investigation .

Pharmacokinetics

Tropine is well absorbed after administration and rapidly disappears from the blood, distributing throughout various body tissues and fluids . It undergoes two phases of elimination: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tropine’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia . It also has potential as an inhibitor of AKR1B1, which could be used for the treatment of colon cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tropine. For instance, the presence of associated weeds in food can lead to the contamination of food crops with tropane alkaloids . Additionally, the application of certain nutrients can promote the accumulation of alkaloid yield in tropane alkaloid-producing plants .

Biochemische Analyse

Biochemical Properties

Tropine is a specific class of alkaloid and can be more specifically defined as all molecules that possess a tropane ring system . Tropine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Tropine-Forming Reductase, a putative short chain dehydrogenase (SDR) gene, catalyzes the tropinone reduction to yield tropine, the key intermediate of tropane alkaloids .

Cellular Effects

Tropine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Tropine exacerbates the ventilatory depressant actions of fentanyl in freely-moving rats .

Molecular Mechanism

Tropine exerts its effects at the molecular level through various mechanisms. It has been reported that Atropine, a derivative of Tropine, is a competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4, and M5 . This suggests that Tropine may have similar molecular interactions.

Temporal Effects in Laboratory Settings

It has been reported that Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant, was shown to catalyze the tropinone reduction to yield tropine . This suggests that Tropine may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Tropine vary with different dosages in animal models. For instance, it has been reported that chicks treated with Tropine alone were significantly protected against the axial elongation and myopic refractive shift associated with lens-induced myopia (LIM) .

Metabolic Pathways

Tropine is involved in various metabolic pathways. It has been reported that Tropine is a natural product found in the plants of deadly nightshade (Atropa belladonna) and devil’s trumpet (Datura stramonium) . This suggests that Tropine interacts with various enzymes or cofactors in these plants.

Transport and Distribution

It has been reported that Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that Tropine may interact with various transporters or binding proteins.

Subcellular Localization

It has been reported that Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids . This suggests that Tropine may be directed to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tropine can be synthesized through the hydrolysis of atropine or other solanaceous alkaloids . One common method involves the hydrolysis of atropine using hydrochloric acid, followed by neutralization with sodium hydroxide to yield tropine . Another method involves the reduction of tropinone using sodium amalgam in the presence of ethanol .

Industrial Production Methods

Industrial production of tropine often involves the extraction from plants such as Atropa belladonna and Datura stramonium, followed by chemical synthesis to increase yield and purity . The process typically includes extraction, purification, and chemical modification steps to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tropine undergoes various chemical reactions, including:

Oxidation: Tropine can be oxidized to tropinone using oxidizing agents such as potassium permanganate.

Reduction: Tropinone can be reduced back to tropine using reducing agents like sodium amalgam.

Substitution: Tropine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium amalgam in ethanol.

Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Tropinone.

Reduction: Tropine.

Substitution: Various substituted tropine derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atropine: A tropane alkaloid used as an antimuscarinic agent.

Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.

Cocaine: A tropane alkaloid known for its stimulant effects.

Uniqueness

Tropine is unique in its role as a central building block for many tropane alkaloids. Its hydroxyl group at the third carbon allows for various chemical modifications, making it a versatile precursor in synthetic chemistry .

Eigenschaften

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of pseudotropine in tropane alkaloid biosynthesis?

A: Pseudotropine is a key branching point intermediate in the biosynthesis of tropane alkaloids. While tropine, its stereoisomer, leads to the formation of hyoscyamine and scopolamine, pseudotropine serves as a precursor for calystegines. [, , , ]

Q2: Which enzyme is responsible for the formation of pseudotropine?

A: Pseudotropine is formed from tropinone through the action of a stereospecific enzyme called tropinone reductase II (TR-II). This enzyme utilizes NADPH as a cofactor and catalyzes the reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding pseudotropine. [, , , ]

Q3: How does the stereospecificity of tropinone reductases influence alkaloid biosynthesis?

A: Plants possess two distinct tropinone reductases: TR-I and TR-II. TR-I specifically produces tropine, leading to hyoscyamine and scopolamine synthesis, while TR-II generates pseudotropine, directing the pathway towards calystegine production. This branching, controlled by enzyme stereospecificity, dictates the final alkaloid profile in plants. [, , ]

Q4: Can the manipulation of tropinone reductase expression alter alkaloid profiles in plants?

A: Yes, research has shown that overexpressing specific tropinone reductases can significantly alter the alkaloid composition in plants. For instance, overexpressing the gene encoding for pseudotropine-forming tropinone reductase in Atropa belladonna led to an increased accumulation of calystegines. [] Conversely, overexpressing the tropine-forming reductase increased hyoscyamine and scopolamine levels while decreasing calystegines. [, ]

Q5: Does the presence of putrescine N-methyltransferase (PMT) influence pseudotropine levels?

A: While PMT is crucial for initiating tropane alkaloid biosynthesis, its overexpression alone does not appear to directly affect pseudotropine or other tropane alkaloid levels in Atropa belladonna. This suggests that other enzymes or regulatory mechanisms downstream of PMT might be more critical in controlling pseudotropine production. []

Q6: What is the molecular formula and weight of pseudotropine?

A: The molecular formula of pseudotropine is C8H15NO, and its molecular weight is 141.21 g/mol. []

Q7: What is the structural difference between tropine and pseudotropine?

A: Tropine and pseudotropine are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically, they differ in the orientation of the hydroxyl group at the C3 position of the tropane ring system. [, , , ]

Q8: How can NMR spectroscopy be used to analyze pseudotropine?

A: NMR, particularly 13C spin-lattice relaxation studies, has been employed to understand the anisotropic rotational motion of pseudotropine in solution. These studies provide insights into the molecule's dynamics and interactions with its environment. [] Additionally, using shift reagents like tris(dipivalomethanato)europium(III) simplifies the NMR spectra of bifunctional tropanes like pseudotropine, aiding in structural analysis and conformational studies. []

Q9: Are there analytical methods to detect pseudotropine in complex matrices like food?

A: Yes, sensitive and selective analytical methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been developed and validated for the simultaneous determination of various tropane alkaloids, including pseudotropine, in complex matrices like teas, herbal teas, and animal feed. [, ] These methods are crucial for monitoring and regulating the levels of these potentially toxic alkaloids in food and feed.

Q10: Is pseudotropine itself pharmacologically active?

A: While pseudotropine itself shows limited pharmacological activity compared to its esterified derivatives like calystegines, research has shown its potential use in developing novel pharmaceutical compounds. For example, incorporating pseudotropine into the structure of atropine analogues yielded compounds with varying antimuscarinic potencies, highlighting its potential as a scaffold for drug design. [, ]

Q11: What are the biological activities of calystegines, the derivatives of pseudotropine?

A: Calystegines, synthesized from pseudotropine, are potent and specific inhibitors of glycosidases. [] This inhibitory activity gives them potential applications in various fields, including medicine, as they can affect various biological processes involving carbohydrate metabolism.

Q12: How does the structure of pseudotropine relate to the activity of its derivatives?

A: The structure of pseudotropine, particularly the orientation of the hydroxyl group at the C3 position, plays a critical role in the activity and selectivity of its derivatives. For example, studies on atropine analogues revealed that the 3α configuration, corresponding to tropine derivatives, generally exhibits higher antimuscarinic potency compared to the 3β configuration found in pseudotropine derivatives. [] This highlights the importance of stereochemistry in drug design and development.

Q13: Can pseudotropine or its derivatives be used as biomarkers?

A: While the research provided doesn't directly address pseudotropine or its derivatives as biomarkers, their presence and levels in specific plants or plant parts can be indicative of certain physiological states or responses to environmental stimuli. [] Further research is needed to explore their full potential as biomarkers in various biological systems.

Q14: What is known about the toxicity of pseudotropine?

A: While pseudotropine is less toxic compared to other tropane alkaloids like atropine and scopolamine, research on mice indicates potential adverse effects. [] Mice fed exclusively on field bindweed (Convolvulus arvensis), a plant containing pseudotropine, exhibited severe hepatic necrosis and gastritis, leading to death or euthanasia within a week. [] This highlights the need for careful consideration and monitoring of pseudotropine levels in food and feed.

Q15: Are there any regulations regarding the presence of pseudotropine in food and feed?

A: While specific regulations targeting pseudotropine might vary depending on the region, the presence of tropane alkaloids, including pseudotropine, in food and feed is increasingly recognized as a potential health concern. [] Analytical methods are being developed and validated to monitor their levels and ensure consumer safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)

![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)

![6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)